

enthalpy of formation for YNi5 intermetallic compound

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Compound Focus: Nickel;ytrrium

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Foundational Research on YNi5 and Related Compounds

The search results point to several key studies on YNi5, though they focus more on its electronic, magnetic, and hydrogen absorption properties rather than providing a direct, detailed protocol for measuring its enthalpy of formation.

The table below summarizes the core findings from these publications:

Study Focus	Key Findings & Relevance to Enthalpy of Formation	Citation
Electronic Structure & Magnetic Properties [1]	Reports "first principles" calculations of the electronic structure of YNi5. Found large magnetovolume effects, indicating the compound is near a quantum critical point. Relevance: The electronic structure is a fundamental input for computational methods (e.g., DFT) used to predict formation enthalpies.	2011

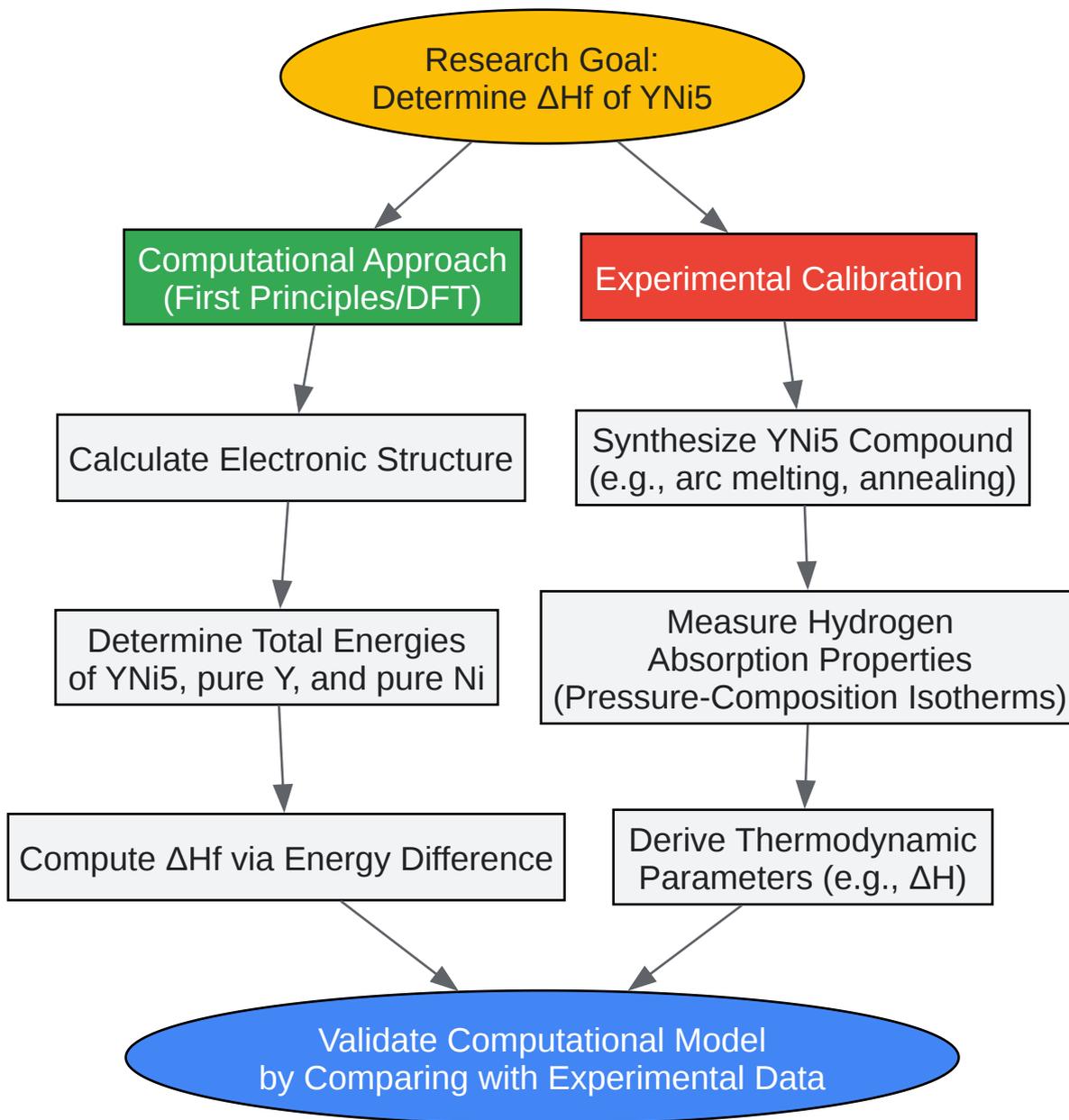
Study Focus	Key Findings & Relevance to Enthalpy of Formation	Citation
High-Pressure Hydrogen Absorption [2]	Found that YNi ₅ absorbs a large quantity of hydrogen at high pressures to form a hydride phase. Relevance: Hydrogen absorption/desorption properties are intimately linked to the thermodynamic stability of the intermetallic compound, which is governed by its enthalpy of formation.	1981
Theoretical & Experimental Enthalpies of Formation [3]	A chapter explicitly titled "A Theoretical and Experimental Study of the Enthalpies of Formation of LaNi ₅ -Type Compounds". Relevance: YNi ₅ crystallizes in the same CaCu₅ structure type as LaNi₅ . This study likely details the methodologies applicable to YNi ₅ , but the full content is behind a paywall.	-

A 2011 study employed "**first principles**" calculations to investigate the electronic structure and magnetic susceptibility of YNi₅, LaNi₅, and CeNi₅ [1]. This indicates that computational methods like **Density Functional Theory (DFT)** are central to understanding the stability and bonding in this compound. The study also highlights the importance of including the **van Vleck orbital contribution** to the magnetic susceptibility for accurate analysis, suggesting that sophisticated models are needed to capture the full thermodynamic picture [1].

Pathways to Investigate Formation Enthalpy

While explicit experimental protocols for calorimetry were not found, the search results suggest two primary methodological pathways for investigating the enthalpy of formation of YNi₅.

The following diagram outlines the logical workflow for these two approaches, which are often used in tandem in modern research.



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Research pathways for determining the enthalpy of formation of YNi₅.

Suggestions for Further Research

To obtain the detailed, protocol-level information you need, I suggest the following steps:

- **Access the Key Paper:** The most promising lead is the chapter by Pasturel [3]. You will need to access it through a university or institutional library subscription to platforms like De Gruyter Brill.

- **Refine Your Search:** Use specific keywords and databases for scholarly literature. Search on platforms like **Google Scholar, Scopus, or Web of Science** using queries such as:
 - "enthalpy of formation" YNi₅
 - "heat of formation" LaNi₅-type
 - "DFT calculation" "YNi₅" formation energy
- **Consult Related Literature:** Review papers on the thermodynamics of **LaNi₅**, an extremely well-studied compound with the same crystal structure. The methodologies (both experimental and computational) are largely transferable to YNi₅. The 1981 paper on hydrogen absorption, while old, confirms YNi₅'s stability and reactivity under pressure [2].

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References

1. Effect of pressure on the magnetic properties of YNi , LaNi₅, and CeNi₅ [colab.ws]
2. High pressure hydrogen absorption study on YNi , LaPt₅ and... | CoLab [colab.ws]
3. A Theoretical and Experimental Study of the Enthalpies ... of [degruyterbrill.com]

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